molecular formula C22H21N3O3 B2881192 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 898458-45-2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No. B2881192
CAS RN: 898458-45-2
M. Wt: 375.428
InChI Key: ZWGLBWSGHWCPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various research fields. FIPI is a unique compound that has been shown to exhibit promising results in the inhibition of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.

Mechanism of Action

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide works by inhibiting the activity of PLD, an enzyme that plays a critical role in various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is involved in the regulation of various cellular processes. By inhibiting PLD, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide disrupts the production of phosphatidic acid, leading to the inhibition of various cellular processes that are dependent on PLD activity.
Biochemical and Physiological Effects
The inhibition of PLD by N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection against neuronal damage. In cancer cells, the inhibition of PLD by N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide leads to the inhibition of cell proliferation and the induction of apoptosis. In inflammatory cells, the inhibition of PLD by N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide leads to the reduction of pro-inflammatory cytokine production, which is involved in the development of various inflammatory diseases. In neuronal cells, the inhibition of PLD by N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide leads to the protection against oxidative stress and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide in lab experiments is its specificity for PLD, which allows for the selective inhibition of PLD activity without affecting other cellular processes. Another advantage of using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is its ability to penetrate the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide in lab experiments is its relatively low potency, which requires high concentrations of the compound to achieve significant inhibition of PLD activity.

Future Directions

There are several future directions for the research and development of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide. One potential direction is the optimization of the compound's potency and selectivity for PLD, which could improve its efficacy in lab experiments and potential clinical applications. Another potential direction is the investigation of the compound's effects on other cellular processes that are dependent on PLD activity, which could lead to the identification of new therapeutic targets. Additionally, the investigation of the compound's effects on different animal models of disease could provide insights into its potential clinical applications in various fields.

Synthesis Methods

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide involves the reaction of 2-(2-aminophenyl)indole with furan-2-carboxylic acid, followed by the addition of oxalyl chloride and phenylamine. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been shown to inhibit the growth and proliferation of cancer cells by targeting PLD, which is known to play a critical role in tumor progression. In inflammation research, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative disease research, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h1-11,14,19H,12-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLBWSGHWCPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide

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